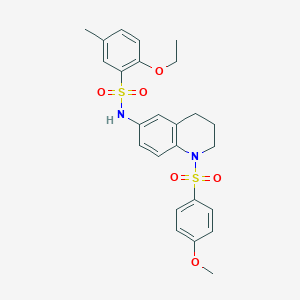![molecular formula C7H10F2O3 B14125821 [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate CAS No. 228580-16-3](/img/structure/B14125821.png)
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate is a chemical compound with the molecular formula C7H10F2O3 It is characterized by the presence of a cyclopropyl ring substituted with difluoro and hydroxymethyl groups, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species. This step often requires the use of a metal catalyst such as rhodium or copper.
Introduction of Difluoro Groups: The difluoro groups can be introduced via a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving the use of formaldehyde and a base.
Esterification: The final step involves the esterification of the hydroxymethyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, pyridine
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The hydroxymethyl and acetate groups can participate in various biochemical pathways, influencing the compound’s overall activity and efficacy.
Comparaison Avec Des Composés Similaires
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate can be compared with other similar compounds, such as:
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl butyrate: Similar structure but with a butyrate ester group, which may influence its reactivity and biological activity.
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl propionate: Similar structure but with a propionate ester group, affecting its physical and chemical properties.
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl benzoate: Contains a benzoate ester group, which can significantly alter its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
228580-16-3 |
|---|---|
Formule moléculaire |
C7H10F2O3 |
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate |
InChI |
InChI=1S/C7H10F2O3/c1-5(11)12-4-6(3-10)2-7(6,8)9/h10H,2-4H2,1H3/t6-/m1/s1 |
Clé InChI |
LUZGBBGMTZPJSY-ZCFIWIBFSA-N |
SMILES isomérique |
CC(=O)OC[C@@]1(CC1(F)F)CO |
SMILES canonique |
CC(=O)OCC1(CC1(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


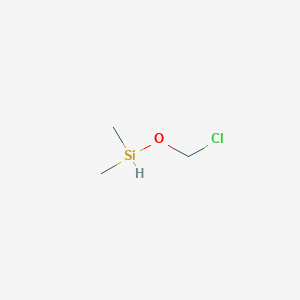
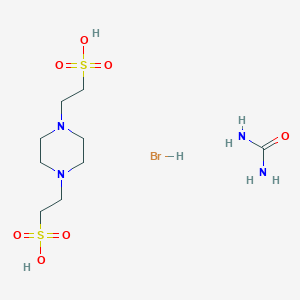
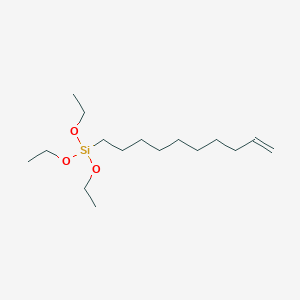
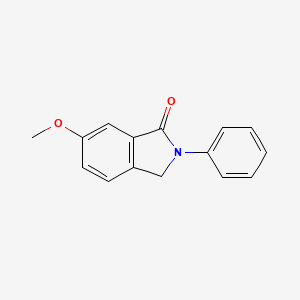


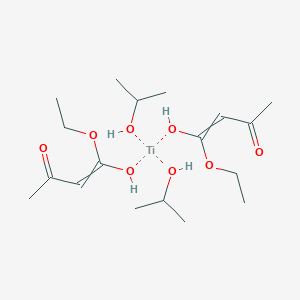
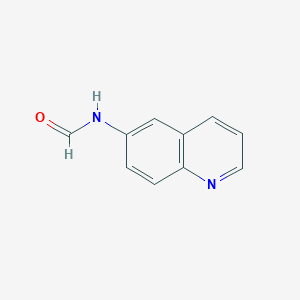
![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
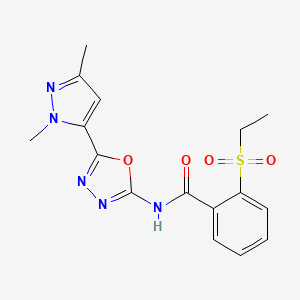
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
